molecular formula C14H17F3O B14191424 1,1,1-Trifluoro-3-[4-(2-methylpropyl)phenyl]butan-2-one CAS No. 922527-36-4

1,1,1-Trifluoro-3-[4-(2-methylpropyl)phenyl]butan-2-one

Cat. No.: B14191424
CAS No.: 922527-36-4
M. Wt: 258.28 g/mol
InChI Key: MGNFWNFFDMAFCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trifluoro-3-[4-(2-methylpropyl)phenyl]butan-2-one is an organic compound characterized by the presence of a trifluoromethyl group and a phenyl group attached to a butanone backbone. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1-Trifluoro-3-[4-(2-methylpropyl)phenyl]butan-2-one typically involves the reaction of 4-(2-methylpropyl)phenylmagnesium bromide with 1,1,1-trifluoroacetone under controlled conditions. The reaction is carried out in an inert atmosphere, often using anhydrous solvents such as diethyl ether or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluoro-3-[4-(2-methylpropyl)phenyl]butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted trifluoromethyl derivatives.

Scientific Research Applications

1,1,1-Trifluoro-3-[4-(2-methylpropyl)phenyl]butan-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-[4-(2-methylpropyl)phenyl]butan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. Once inside the cell, the compound can modulate enzyme activity or receptor function, leading to various biochemical effects.

Comparison with Similar Compounds

    1,1,1-Trifluoro-3-phenyl-2-propanone: Shares the trifluoromethyl and phenyl groups but differs in the position of the substituents.

    1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: Contains a similar trifluoromethyl group but has a different functional group and carbon chain length.

    1,1,1-Trifluoro-3-methyl-butan-2-one: Similar trifluoromethyl group but lacks the phenyl group.

Uniqueness: 1,1,1-Trifluoro-3-[4-(2-methylpropyl)phenyl]butan-2-one is unique due to the presence of both the trifluoromethyl and 4-(2-methylpropyl)phenyl groups, which impart distinct steric and electronic properties. These features make it particularly valuable in applications requiring specific molecular interactions and stability.

Properties

CAS No.

922527-36-4

Molecular Formula

C14H17F3O

Molecular Weight

258.28 g/mol

IUPAC Name

1,1,1-trifluoro-3-[4-(2-methylpropyl)phenyl]butan-2-one

InChI

InChI=1S/C14H17F3O/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(18)14(15,16)17/h4-7,9-10H,8H2,1-3H3

InChI Key

MGNFWNFFDMAFCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.